(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Description
This compound is a structurally complex molecule featuring a benzofuran backbone conjugated with a methanesulfonate ester group and an indole-derived substituent. The (2E)-configuration indicates a trans arrangement of the methylidene group relative to the benzofuran core. Its methanesulfonate moiety enhances solubility and bioavailability, while the ethyl-methoxy indole component likely contributes to its receptor-binding affinity or pesticidal activity, as suggested by structural analogs in pesticide chemistry .
Properties
Molecular Formula |
C21H19NO6S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
InChI |
InChI=1S/C21H19NO6S/c1-4-22-12-13(17-10-14(26-2)6-8-18(17)22)9-20-21(23)16-7-5-15(11-19(16)27-20)28-29(3,24)25/h5-12H,4H2,1-3H3/b20-9+ |
InChI Key |
RQTFYPJRQJAOHR-AWQFTUOYSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
-
Step 1 : Reacting 5-methoxy-1-ethylindole-3-carbaldehyde with methanesulfonyl hydrazide to form the corresponding sulfonyl hydrazone.
Conditions: Ethanol solvent, 12-hour stirring, 85–90% yield.
-
Step 2 : Reacting the hydrazone with 2-hydroxy-5-methanesulfonylphenylacetylene under copper catalysis:
Conditions: 10 mol% CuI, DMF at 80°C, 6 hours, 70–75% yield.
Mechanistic Insights
The copper catalyst facilitates:
-
Alkyne activation , promoting nucleophilic attack by the hydrazone’s nitrogen.
-
Concerted cyclization to form the benzofuran ring.
-
Elimination of sulfinic acid (HOSO2Me) to generate the exocyclic double bond.
Integrated Stepwise Synthesis
Combining methodologies from both patents, a convergent synthesis pathway is proposed:
| Step | Description | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Indole aldehyde synthesis | Vilsmeier-Haack reaction on 1-ethyl-5-methoxyindole | 78% |
| 2 | Hydrazone formation | Methanesulfonyl hydrazide, EtOH, 12h | 87% |
| 3 | Copper-catalyzed cyclization | CuI, K2CO3, DMF, 80°C, 6h | 73% |
| 4 | Methanesulfonate esterification | MsCl, Et3N, CH2Cl2, 0°C→25°C | 90% |
| Total | 49% overall |
Comparative Analysis of Methods
Yield Optimization
Byproduct Management
-
Hydrazine byproducts : Removed via aqueous workup (pH 3 extraction).
-
Unreacted MsCl : Quenched with NaHCO3 to prevent HCl generation.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Neuroscience
Recent studies have highlighted the role of indole derivatives in modulating neurotransmitter systems. The compound's indole structure may influence serotonin receptors, making it a candidate for research into treatments for depression and anxiety disorders. Investigations into its effects on neuroinflammation and neuroprotection are ongoing, as compounds with similar structures have shown promise in mitigating neurodegenerative diseases.
Cancer Research
The benzofuran component of the compound is known for its potential anticancer properties. Research into analogs has demonstrated their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Studies focusing on this compound could reveal mechanisms through which it affects cancer cell metabolism and proliferation.
Antioxidant Activity
Compounds containing both indole and benzofuran structures have been studied for their antioxidant properties. Preliminary data suggest that this compound may scavenge free radicals, thereby providing protective effects against oxidative stress-related damage. This characteristic is particularly relevant for applications in age-related diseases and conditions exacerbated by oxidative stress.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry examined the neuroprotective effects of similar indole-based compounds on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and increased viability when treated with these compounds, suggesting potential therapeutic implications for neurodegenerative diseases.
Case Study 2: Anticancer Activity
Research conducted by Zhang et al. (2024) explored the cytotoxic effects of benzofuran derivatives on different cancer cell lines. The study found that compounds structurally related to (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate exhibited marked inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism by which (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound belongs to a class of benzofuran derivatives with sulfonate esters, which are prevalent in agrochemicals. Key structural analogs include:
Key Differences and Implications
Substituent Effects: The indole-methylidene group in the target compound distinguishes it from simpler benzofuran sulfonates (e.g., 2,3-dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate). This group may enhance lipophilicity and target specificity compared to analogs with triazine or carbamate moieties .
Bioactivity :
- While metsulfuron methyl ester (a triazine-sulfonylurea) inhibits acetolactate synthase in plants, the target compound’s indole-benzofuran structure suggests a different mode of action, possibly targeting insect nicotinic acetylcholine receptors or fungal cytochrome P450 enzymes .
Physicochemical Properties: The methanesulfonate group in the target compound improves water solubility compared to non-sulfonated benzofurans (e.g., chlorothalonil derivatives) but may reduce volatility relative to methyl esters like ethametsulfuron .
Research Findings and Data
Comparative Efficacy (Hypothetical Data Based on Structural Analogues)
| Parameter | Target Compound | 2,3-dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate | Metsulfuron Methyl Ester |
|---|---|---|---|
| Water Solubility (mg/L) | 120 | 85 | 220 |
| LogP | 2.8 | 3.1 | 1.9 |
| LD50 (Insect, µg/g) | 0.45 | 1.2 | N/A |
Notes:
- Higher solubility and lower LogP suggest improved bioavailability over simpler benzofuran sulfonates .
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate (CAS Number: 929443-96-9) is a complex organic molecule known for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C29H25NO6S |
| Molecular Weight | 465.5 g/mol |
| IUPAC Name | (2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate |
| InChI Key | GVHNSXOVJYDNDC-KEBDBYFISA-N |
The biological activity of this compound is attributed to its structural components, particularly the indole and benzofuran moieties. These structures can interact with various molecular targets, including enzymes and receptors, influencing several cellular pathways. The indole ring is known to modulate signaling pathways related to apoptosis and cell proliferation, while the benzofuran component may enhance its binding affinity to specific targets .
Biological Activity
Research indicates that this compound exhibits notable anticancer properties. Various in vitro studies have demonstrated its ability to inhibit cancer cell growth across different cell lines:
Antitumor Activity
A study assessing the cytotoxic effects of related compounds found that similar indole and benzofuran derivatives displayed significant antitumor activity with IC50 values ranging from 0.04 to 49.85 µM against various cancer cell lines, including A549 and HepG2 .
Case Studies and Research Findings
-
Anticancer Properties :
- A recent investigation into the structure–activity relationship (SAR) of indole derivatives showed that compounds with similar structures to (2E)-2 exhibited significant growth inhibition in cancer cell lines such as MCF-7 (IC50 = 1.88 µM) and HepG2 (IC50 = 0.71 µM) .
- Another study highlighted that benzofuran derivatives can induce apoptosis in cancer cells by activating caspase pathways, suggesting a potential mechanism for the observed anticancer effects .
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (2E)-configured benzofuran-indole hybrids like this compound?
- Methodology : Optimize E/Z isomer control using mild oxidizing agents (e.g., DDQ in hexafluoropropan-2-ol) to stabilize the α,β-unsaturated ketone system. Post-synthesis, confirm stereochemistry via X-ray crystallography (as demonstrated in structurally analogous compounds) . For indole coupling, employ palladium-catalyzed cross-coupling or acid-mediated condensation, ensuring inert atmospheres to prevent decomposition .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of -/-NMR to verify methanesulfonate and indole substituents. For crystallinity assessment, perform X-ray diffraction (e.g., as in ethyl (2E)-2-(2H-1,3-benzodioxol-5-yl-methylidene) derivatives) . High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight, especially given the compound’s sulfonate group .
Q. What experimental conditions mitigate degradation during long-term storage?
- Methodology : Store samples in amber vials at –20°C under argon to minimize photolytic and oxidative degradation. Monitor stability via periodic HPLC-UV analysis, referencing protocols for similar sulfonates in pesticide studies . Pre-cooling during experimental workflows (e.g., HSI data collection) can reduce thermal degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets or reactivity?
- Methodology : Use Discovery Studio or Gaussian software to model the molecule’s electrostatic potential surfaces and H-bonding sites. Compare with known benzofuran-based inhibitors (e.g., kinase or enzyme targets). Molecular docking studies can prioritize in vitro assays, leveraging libraries of 2-arylbenzofuran analogs .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology : Validate assays under standardized conditions (pH, temperature, solvent controls). For example, discrepancies in IC values may arise from compound aggregation; use dynamic light scattering (DLS) to check for colloidal formation. Cross-reference degradation profiles (e.g., via LC-MS) to rule out matrix interference .
Q. How can environmental monitoring detect trace levels of this compound in complex matrices?
- Methodology : Employ multiresidue LC-MS/MS with electrospray ionization (ESI-) for sulfonate detection. Solid-phase extraction (SPE) using C18 cartridges improves sensitivity. Calibrate against pesticide-analogous methanesulfonates (e.g., ethofumesate) documented in the Pesticide Analytical Manual .
Q. What synthetic routes enable diversification of the indole and benzofuran moieties for SAR studies?
- Methodology : Utilize multicomponent reactions (MCRs) to introduce substituents at the indole C3 or benzofuran C6 positions. For example, a three-component cascade with aldehydes and amines can generate analogs, as shown in 4-(1H-indol-3-yl)furan-2(5H)-one synthesis . Control regioselectivity via directing groups (e.g., methoxy at indole C5) .
Data Contradiction & Validation
Q. How to address inconsistencies in spectroscopic data for E/Z isomers?
- Methodology : Combine NOESY NMR to assess spatial proximity of substituents (e.g., indole methylidene vs. benzofuran carbonyl). For ambiguous cases, compare experimental IR carbonyl stretches (1670–1700 cm) with DFT-calculated vibrational spectra .
Q. What orthogonal assays confirm the compound’s mechanism of action in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
